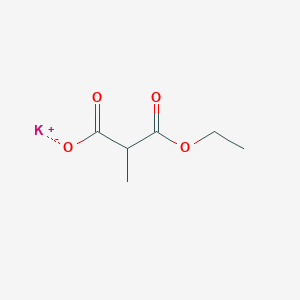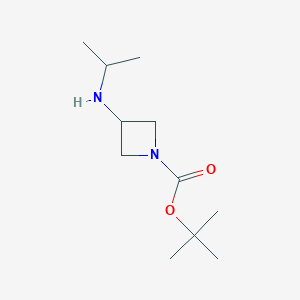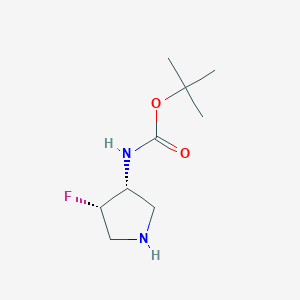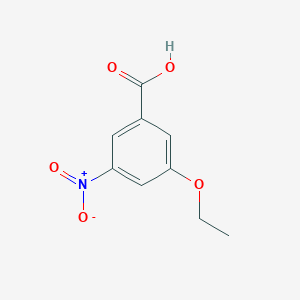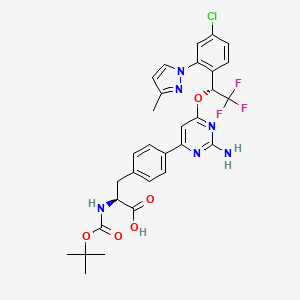
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
説明
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C30H30ClF3N6O5 and its molecular weight is 647 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research
Research has explored the inhibition of Aurora kinases by compounds structurally related to the given chemical, suggesting their utility in cancer treatment due to the critical role of these kinases in cell division. For example, compounds with structural similarities have been shown to inhibit Aurora A kinase, indicating potential applicability in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006). Additionally, various pyrazolo[3,4-d]pyrimidine derivatives containing amino acid moieties have been synthesized and tested for anticancer activity, with some showing significant effectiveness against Ehrlich ascites carcinoma cells (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, Sarah Aboulmagd, 2009).
Synthetic Chemistry
The compound's structural framework has been utilized in the synthesis of various heterocyclic compounds. For instance, novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives have been synthesized, showcasing the diverse chemical utility of such structures (O. Ajani, Emmanuel G. Jolayemi, F. Owolabi, D. Aderohunmu, A. A. Akinsiku, F. Owoeye, 2019). Additionally, the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid demonstrates the compound's potential as an intermediate in creating glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate (A. Flores, J. L. Malavolta, A. A. Souto, Rayane Bueno Goularte, D. Flores, L. Piovesan, 2013).
Medicinal Chemistry
The chemical structure under consideration has been implicated in the development of nonpeptidic αvβ6 integrin inhibitors, with specific analogs showing high affinity and selectivity for the αvβ6 integrin. This research is particularly relevant for the inhaled treatment of idiopathic pulmonary fibrosis, highlighting the compound's medicinal chemistry applications (P. Procopiou, Niall A. Anderson, John W. Barrett, et al., 2018).
Radioprotective Properties
Compounds with pyrazolo[3,4-d]pyrimidine structures, similar to the specified chemical, have been investigated for their radioprotective properties, with certain derivatives demonstrating significant in vivo radioprotective activity. This research suggests potential applications in protecting against radiation-induced damage (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, Sarah Aboulmagd, 2009).
特性
IUPAC Name |
(2S)-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClF3N6O5/c1-16-11-12-40(39-16)23-14-19(31)9-10-20(23)25(30(32,33)34)44-24-15-21(36-27(35)38-24)18-7-5-17(6-8-18)13-22(26(41)42)37-28(43)45-29(2,3)4/h5-12,14-15,22,25H,13H2,1-4H3,(H,37,43)(H,41,42)(H2,35,36,38)/t22-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJJQZIMUAGKSW-WIOPSUGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClF3N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



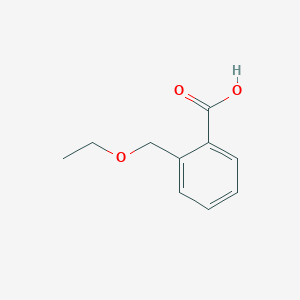


![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)
![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
